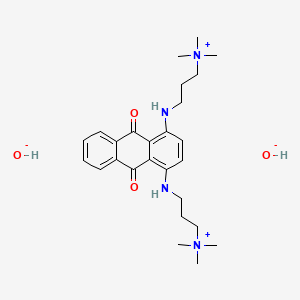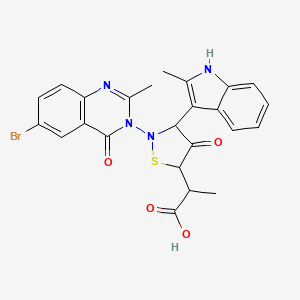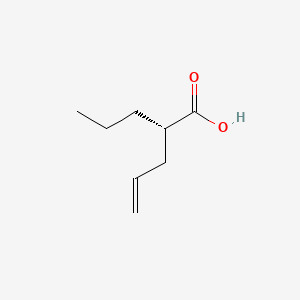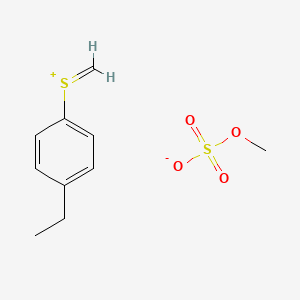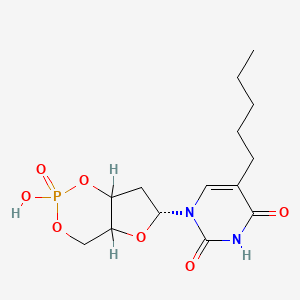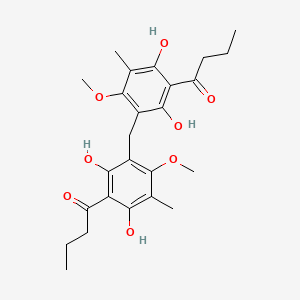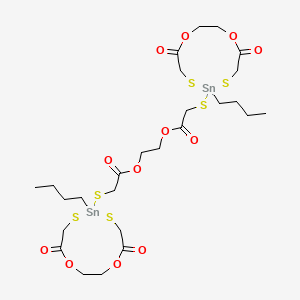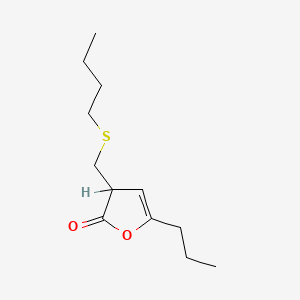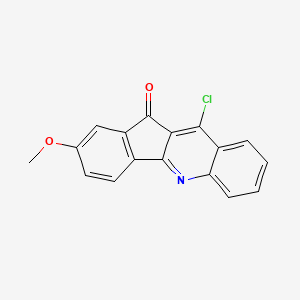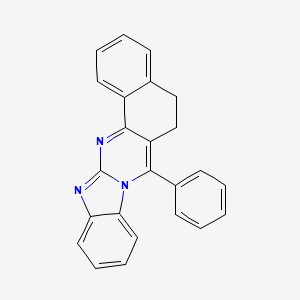
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- is a complex heterocyclic compound that features a fused ring system combining benzimidazole and quinazoline frameworks
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- typically involves multi-step reactions. One common method is the iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(2-aminophenyl) benzimidazole. This process involves C(sp3)-H oxidation, condensation, and cyclization . Another approach includes the use of transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: Catalyzed by iodine or other oxidizing agents.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Iodine, molecular oxygen, or other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cross-coupling reactions can yield various substituted benzimidazoquinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to interfere with essential cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(2,1-b)thiazines: Known for their bioactive properties and applications in medicinal chemistry.
Benzo(4,5)imidazo(1,2-a)quinoxalines: Used in the synthesis of various functional materials.
Benzo(h)thiazolo(2,3-b)quinazolines: Exhibits significant pharmacological activities.
Uniqueness
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- stands out due to its unique fused ring structure, which combines the properties of benzimidazole and quinazoline. This structural uniqueness contributes to its diverse range of applications and biological activities.
Eigenschaften
CAS-Nummer |
171088-83-8 |
|---|---|
Molekularformel |
C24H17N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-phenyl-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)23-19-15-14-16-8-4-5-11-18(16)22(19)26-24-25-20-12-6-7-13-21(20)27(23)24/h1-13H,14-15H2 |
InChI-Schlüssel |
TUOWUHKLJLROLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N3C4=CC=CC=C4N=C3N=C2C5=CC=CC=C51)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




